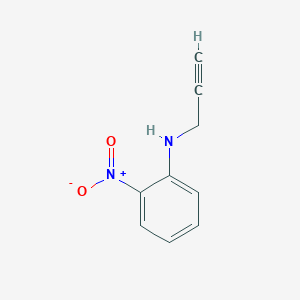

2-nitro-N-prop-2-ynylaniline

描述

Structure

3D Structure

属性

分子式 |

C9H8N2O2 |

|---|---|

分子量 |

176.17 g/mol |

IUPAC 名称 |

2-nitro-N-prop-2-ynylaniline |

InChI |

InChI=1S/C9H8N2O2/c1-2-7-10-8-5-3-4-6-9(8)11(12)13/h1,3-6,10H,7H2 |

InChI 键 |

DNYVWAQQPDXXJO-UHFFFAOYSA-N |

规范 SMILES |

C#CCNC1=CC=CC=C1[N+](=O)[O-] |

产品来源 |

United States |

Reactivity Profiles and Mechanistic Investigations of 2 Nitro N Prop 2 Ynylaniline

Intramolecular Reactivity Driven by Ortho-Substituent Effects

The positioning of the nitro group ortho to the N-prop-2-ynylaniline moiety profoundly influences the molecule's intramolecular reactivity. This "ortho effect" is a combination of steric and electronic factors that can either facilitate or hinder specific reaction pathways. The bulky nitro group can sterically influence the approach of reagents and the conformation of the propargyl side chain, potentially bringing the terminal alkyne in proximity to the aniline (B41778) nitrogen or the aromatic ring for intramolecular reactions.

Electronically, the strongly electron-withdrawing nature of the ortho-nitro group significantly modulates the nucleophilicity of the aniline nitrogen and the electron density of the aromatic ring. This electronic push-and-pull with the electron-donating amine group dictates the preferred sites of intramolecular attack. Research on related ortho-substituted anilines has shown that such interactions are critical in directing the course of cyclization reactions.

Role of the Nitro Group in Modulating Reactivity and Cyclization Pathways

The nitro group is not a mere spectator in the chemical transformations of 2-nitro-N-prop-2-ynylaniline; it actively participates in and directs the course of reactions. Its strong electron-withdrawing properties (-I and -M effects) decrease the electron density on the aniline nitrogen, thereby reducing its basicity and nucleophilicity. However, this electronic modulation is key to enabling specific cyclization pathways that might otherwise be disfavored.

In the context of cyclization, the nitro group can act as an internal oxidant or participate in redox processes, leading to the formation of novel heterocyclic systems. For instance, in related systems, the nitro group has been shown to participate in intramolecular redox reactions, leading to the formation of cinnolines from 2-nitrobenzyl alcohol and benzylamine (B48309) via a 2-nitrosobenzaldehyde intermediate. researchgate.net Furthermore, upon protonation, a nitro group can become an electrophile and participate in cyclization reactions in the gas phase. nih.gov This suggests that under specific conditions, the nitro group in this compound could engage in similar intramolecular cyclizations.

The electronic nature of substituents on the alkyne itself can also influence the mode of cyclization. In related N-alkyne-substituted pyrrole (B145914) derivatives, an electron-donating group on the alkyne favors cyclization with a less nucleophilic nitrogen, while an electron-withdrawing nitro group on the alkyne directs the cyclization to the terminal nitrogen of a hydrazide. beilstein-journals.org This highlights the delicate electronic balance that governs the regioselectivity of these cyclization reactions.

Protonation and Basicity Considerations of the Aniline Moiety

The basicity of the aniline moiety in this compound is significantly attenuated by the presence of the ortho-nitro group. The strong electron-withdrawing nature of the nitro group drastically reduces the availability of the lone pair of electrons on the aniline nitrogen for protonation. This effect is well-documented in substituted anilines, where ortho-nitroaniline is a considerably weaker base than aniline.

Computational studies on p-nitroaniline have shown that in the gas phase, the preferred protonation site can be the nitro group's oxygen atoms, followed by the amino group, and then various positions on the aromatic ring. redalyc.orgredalyc.org This preference is attributed to the relative stabilities of the resulting protonated species. While direct experimental data for this compound is scarce, these findings suggest that protonation is a complex process with multiple potential sites, each leading to different reactive intermediates.

Collisional activation of protonated N-propyl-2-nitroaniline has revealed unusual fragmentation pathways involving the transfer of an oxygen atom from the nitro group to the alkyl chain. nih.gov This indicates that upon protonation, the nitro group can become highly reactive and participate in intramolecular oxidation-reduction processes.

| Compound | Protonation Site Preference (Gas Phase, Theoretical) |

| p-Nitroaniline | Nitro group > Amino group > Aromatic ring (ortho > para > meta > ipso) redalyc.orgredalyc.org |

This table is based on theoretical studies of a related compound and illustrates the potential protonation behavior.

Transition and Main Group Metal Catalyzed Transformations Involving 2 Nitro N Prop 2 Ynylaniline and Analogues

Gold-Catalyzed Reactivity

Gold catalysts, known for their strong affinity for alkynes (alkynophilicity), have been extensively employed to activate the triple bond in 2-nitro-N-prop-2-ynylaniline and its analogues, thereby initiating a variety of intramolecular transformations.

Cycloisomerization and Intramolecular Hydroarylation Reactions

Gold-catalyzed cycloisomerization of ortho-nitro-alkynylbenzenes, a close analogue of this compound, represents a key transformation. The gold catalyst activates the alkyne, facilitating a nucleophilic attack from the nitro group. This process can lead to the formation of either 2-arylisatogens or benzo[c]isoxazoles (anthranils), depending on the substituent on the alkyne. lucp.net

A proposed mechanism for this cycloisomerization involves the coordination of the gold catalyst to the alkyne, which increases its electrophilicity. A subsequent 6-endo-dig cyclization, involving the nucleophilic attack of an oxygen atom from the nitro group onto the activated alkyne, is a pivotal step in this intramolecular redox process. lucp.net

Furthermore, gold-catalyzed intramolecular hydroarylation of N-aryl propargylamines provides a direct route to tetrahydroquinolines. organic-chemistry.org This tandem reaction involves the activation of the alkyne by the gold catalyst, followed by an intramolecular attack of the aryl ring. The resulting intermediate can then undergo a transfer hydrogenation to yield the final tetrahydroquinoline product. A variety of gold catalysts with different ligands have been explored for this transformation, with catalyst choice influencing reaction efficiency and selectivity. organic-chemistry.org

Table 1: Gold-Catalyzed Intramolecular Hydroarylation of N-Aryl Propargylamines (Analogues)

| Entry | Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | N-propargyl-N-phenylaniline | XPhosAuNTf2 (5) | HFIP | 80 | 87 | organic-chemistry.org |

| 2 | N-(4-methylphenyl)-N-propargylaniline | XPhosAuNTf2 (5) | HFIP | 80 | 85 | organic-chemistry.org |

| 3 | N-(4-methoxyphenyl)-N-propargylaniline | XPhosAuNTf2 (5) | HFIP | 80 | 82 | organic-chemistry.org |

Dimerization of Alkynylanilines for Quinoline (B57606) Synthesis

The synthesis of quinoline derivatives, which are important structural motifs in many biologically active compounds, can be achieved through the gold-catalyzed dimerization of alkynylanilines. rsc.orgnih.gov While direct dimerization of this compound for quinoline synthesis is not extensively documented, studies on related 2-ethynylanilines provide valuable insights. Gold-catalyzed methodologies have been shown to greatly advance the synthesis of quinolines through various intermolecular annulation and intramolecular cyclization reactions. rsc.org

In a related transformation, a gold-catalyzed cascade annulation of propargylic silyl (B83357) ethers with anthranils has been developed to produce 2-aminoquinolines and other quinoline derivatives under mild conditions. nih.gov This reaction proceeds through a sequence involving ring opening, a 1,2-hydride shift, protodeauration, and a Mukaiyama aldol (B89426) cyclization. nih.gov

Tandem 5-endo-dig Cyclization and Spirocyclization Pathways

Gold catalysis enables the construction of complex polycyclic structures through tandem reactions. A notable example is the gold-catalyzed cascade cyclization of 2-alkynyl-N-propargylanilines, which are structural analogues of this compound. kyoto-u.ac.jpnih.gov This transformation leads to the formation of tetracyclic fused indolines through a process that involves the migration of the propargyl group from the nitrogen atom to the C3-position of an in situ formed indole (B1671886) intermediate. kyoto-u.ac.jpnih.gov

The reaction is initiated by the gold-catalyzed cyclization of the 2-alkynyl-N-propargylaniline to form an indole intermediate. This is followed by a rearrangement of the propargyl group to generate an allene (B1206475), which then undergoes a hydroarylation reaction to construct the tetracyclic indoline (B122111) framework. kyoto-u.ac.jp Theoretical studies have provided deeper insights into the reaction mechanism, suggesting that the formation of a highly stable indole intermediate is a key factor in the reaction pathway. nih.gov The choice of gold catalyst and reaction conditions, such as the solvent, has been shown to significantly influence the yield of the cyclization product. kyoto-u.ac.jp

Table 2: Gold-Catalyzed Cascade Cyclization of 2-Alkynyl-N-Propargylanilines (Analogues)

| Entry | Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 2-(phenylethynyl)-N-propargylaniline | IPrAuCl/AgSbF6 (5) | iPrOH | 60 | 81 | kyoto-u.ac.jp |

| 2 | 2-(phenylethynyl)-N-propargylaniline | IPrAuSbF6·MeCN (5) | iPrOH | 60 | 89 | kyoto-u.ac.jp |

| 3 | 2-((trimethylsilyl)ethynyl)-N-propargylaniline | IPrAuSbF6·MeCN (5) | iPrOH | 60 | 74 | kyoto-u.ac.jp |

Silver-Catalyzed Transformations

Silver catalysts offer an alternative and often complementary reactivity to gold catalysts in the transformation of alkynylanilines. Silver-catalyzed reactions frequently involve oxidative processes, leading to the formation of distinct heterocyclic products.

Oxidative Cyclization to Benzisoxazole Derivatives (Anthranils)

An unprecedented silver-catalyzed domino oxidative cyclization of unprotected 2-alkynylanilines to yield benzisoxazoles (anthranils) has been reported. universite-franco-italienne.orgresearchgate.net This transformation is achieved using an oxidant, such as Oxone, in the presence of a silver catalyst. The reaction is believed to proceed through a complex mechanism where the silver catalyst and the oxidant work in concert. While the direct application to this compound has not been detailed, the methodology has been successfully applied to a range of 2-(hetero)arylethynylanilines bearing both electron-donating and electron-withdrawing groups. researchgate.net

Mechanistic investigations suggest that the reaction is not a simple hydroamination followed by oxidation. Instead, it is proposed that the oxidation of the amino group by Oxone may occur faster than the silver-catalyzed hydroamination step. However, nitro or nitroso compounds were ruled out as intermediates in this domino process. universite-franco-italienne.org The choice of silver salt and the amount of oxidant have been shown to be crucial for the reaction's success and yield. universite-franco-italienne.org

Sequential Domino Oxidative Cyclization Reactions

The silver-catalyzed oxidative cyclization of 2-alkynylanilines represents a sequential domino process where multiple transformations occur in a single pot. universite-franco-italienne.orgresearchgate.net The reaction is initiated by the silver catalyst, and the oxidant plays a key role in the subsequent cyclization and formation of the benzisoxazole ring system. The scope of this reaction has been explored with various substituents on the aniline (B41778) and alkyne moieties, demonstrating its versatility. universite-franco-italienne.org For instance, substrates with methyl and electron-withdrawing groups on the aniline ring have been shown to participate in the reaction, albeit with varying yields. universite-franco-italienne.org

Table 3: Silver-Catalyzed Oxidative Cyclization of 2-Alkynylanilines (Analogues) to Anthranils

| Entry | Substrate | Catalyst (mol%) | Oxidant (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 2-(phenylethynyl)aniline | AgNO3 (10) | Oxone (2) | CH3CN/H2O | 60 | 86 | universite-franco-italienne.org |

| 2 | 2-((4-methylphenyl)ethynyl)aniline | AgNO3 (10) | Oxone (2) | CH3CN/H2O | 60 | 75 | universite-franco-italienne.org |

| 3 | 2-((4-chlorophenyl)ethynyl)aniline | AgNO3 (10) | Oxone (2) | CH3CN/H2O | 60 | 68 | universite-franco-italienne.org |

Copper-Catalyzed Processes

Copper catalysis offers a cost-effective and efficient approach to constructing carbon-nitrogen and carbon-carbon bonds. In the context of this compound and its analogues, copper catalysts have been instrumental in cross-dehydrogenative couplings, cascade reactions for indole synthesis, and click chemistry for the formation of triazoles.

Cross-Dehydrogenative Coupling (CDC) Reactions

Cross-dehydrogenative coupling (CDC) represents a powerful strategy in organic synthesis, enabling the formation of a carbon-carbon or carbon-heteroatom bond through the formal removal of two hydrogen atoms from the two coupling partners. While direct literature on the copper-catalyzed CDC reactions of this compound is not extensively detailed, the principles of this methodology can be applied to understand its potential transformations. Generally, copper-catalyzed CDC reactions involving N-aryl propargylamines can lead to the formation of various valuable compounds.

The reaction mechanism typically involves the in-situ formation of a copper(I) acetylide from the terminal alkyne of the N-propargyl aniline derivative. This intermediate can then react with a suitable coupling partner, such as another amine or a carbon nucleophile, in the presence of an oxidant. The oxidant facilitates the removal of hydrogen atoms, leading to the formation of the new bond. The nitro group on the aniline ring of this compound would likely influence the electronic properties of the molecule, potentially affecting the reactivity of the amino group and the alkyne.

Cascade Coupling/Cyclization for Indole Synthesis

Copper-catalyzed cascade reactions provide an atom-economical and efficient pathway for the synthesis of complex molecules from simple starting materials in a single operation. The synthesis of indoles from 2-alkynylanilines is a well-established transformation where copper catalysts play a crucial role. rsc.orgresearchgate.net For substrates like this compound, a copper catalyst can facilitate an intramolecular hydroamination of the alkyne by the aniline nitrogen, leading to the formation of an indole ring. rsc.org This process is often part of a tandem reaction sequence. rsc.org

A general representation of this copper-catalyzed indole synthesis is depicted below:

Reaction Scheme 1: General scheme for the copper-catalyzed synthesis of indoles from 2-alkynylanilines.

In a typical reaction, a 2-alkynylaniline derivative is treated with a copper catalyst, such as copper(I) iodide (CuI) or copper(II) bromide (CuBr2), in a suitable solvent. The reaction proceeds through the coordination of the copper catalyst to the alkyne, which activates it towards nucleophilic attack by the aniline nitrogen. Subsequent cyclization and aromatization lead to the formation of the indole scaffold. The presence of the nitro group in this compound would likely be tolerated under these conditions, yielding a nitro-substituted indole, a valuable building block for further functionalization.

Applications in Click Chemistry for Triazole Formation

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. acs.orgmdpi.com The terminal alkyne functionality in this compound makes it an ideal substrate for this transformation. This reaction involves the coupling of the alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst, typically generated in situ from a copper(II) salt and a reducing agent.

The general scheme for the CuAAC reaction is as follows:

Reaction Scheme 2: General scheme for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. acs.org Therefore, the nitro and amino functionalities in this compound are expected to be compatible with the CuAAC reaction conditions. By reacting this compound with various organic azides, a library of novel triazole-containing compounds can be synthesized. These products have potential applications in medicinal chemistry and materials science due to the favorable properties of the triazole ring, such as its stability and ability to engage in hydrogen bonding.

Tin (Sn) and Indium (In) Catalyzed Reactions

Main group metals like tin and indium have emerged as effective Lewis acid catalysts for various organic transformations, offering alternatives to transition metals. Their application in intramolecular reactions of N-propargyl anilines has led to the development of novel synthetic routes to nitrogen-containing heterocycles.

Intramolecular Lewis Acid Catalyzed Formal Hydroamination

Research has demonstrated that both tin(IV) chloride (SnCl4) and indium(III) chloride (InCl3) can catalyze the intramolecular formal hydroamination of ortho-diamino N-propargyl anilines. A key finding is that these reactions can also be performed in a one-pot manner starting from ortho-nitro N-propargyl anilines, such as this compound, using stoichiometric amounts of SnCl2·2H2O or indium powder. In this one-pot procedure, the nitro group is first reduced to an amino group, which then participates in the intramolecular cyclization.

The tin-catalyzed reaction typically involves a 6-exo-dig cyclization pathway. When starting with an ortho-nitro N-propargyl aniline, the in-situ reduction of the nitro group by SnCl2·2H2O generates the corresponding ortho-amino derivative. This intermediate then undergoes a tin-catalyzed intramolecular nucleophilic attack of the newly formed amino group onto the alkyne, leading to the formation of a six-membered ring.

The following table summarizes the conditions for the one-pot synthesis of quinoxalines from ortho-nitro N-propargyl anilines.

| Entry | Starting Material | Catalyst/Reductant | Product | Yield (%) |

| 1 | This compound | SnCl2·2H2O | 2-methylquinoxaline (B147225) | 75 |

| 2 | 4-methyl-2-nitro-N-prop-2-ynylaniline | SnCl2·2H2O | 2,6-dimethylquinoxaline | 72 |

| 3 | 4-chloro-2-nitro-N-prop-2-ynylaniline | SnCl2·2H2O | 6-chloro-2-methylquinoxaline | 68 |

Table 1: One-pot synthesis of quinoxalines via tin-mediated reduction and cyclization.

Similarly, indium powder in the presence of hydrochloric acid can also effect the one-pot reduction and cyclization of ortho-nitro N-propargyl anilines to afford quinoxalines.

Intramolecular Lewis Acid Catalyzed Formal Hydroarylation

In a mechanistically distinct pathway, indium(III) chloride can catalyze the intramolecular formal hydroarylation of ortho-diamino N-propargyl anilines. This transformation proceeds via a 6-endo-dig cyclization. As with the hydroamination, this reaction can be initiated from an ortho-nitro N-propargyl aniline using elemental indium, which serves as both the reductant for the nitro group and the precursor to the Lewis acidic indium species that catalyzes the cyclization.

The hydroarylation pathway involves the electrophilic activation of the alkyne by the indium catalyst, followed by an intramolecular electrophilic attack from the aniline ring onto the activated alkyne. This leads to the formation of a six-membered ring and, after subsequent steps, results in the formation of quinolin-8-amines.

The table below outlines the results for the one-pot synthesis of quinolin-8-amines from ortho-nitro N-propargyl anilines using indium.

| Entry | Starting Material | Catalyst/Reductant | Product | Yield (%) |

| 1 | This compound | In powder/HCl | 2-methylquinolin-8-amine | 78 |

| 2 | 4-methyl-2-nitro-N-prop-2-ynylaniline | In powder/HCl | 2,6-dimethylquinolin-8-amine | 75 |

| 3 | 4-chloro-2-nitro-N-prop-2-ynylaniline | In powder/HCl | 6-chloro-2-methylquinolin-8-amine | 71 |

Table 2: One-pot synthesis of quinolin-8-amines via indium-mediated reduction and cyclization.

These tin and indium-catalyzed reactions highlight the versatility of this compound and its analogues as precursors for the synthesis of diverse heterocyclic systems through selective intramolecular cyclization pathways.

Substituent-Dependent Regioselectivity in Annulation Reactions

The regioselectivity of annulation reactions involving 2-alkynyl-N-propargylaniline analogues is profoundly influenced by the nature of the substituents on both the aromatic ring and the alkyne moieties. Gold-catalyzed cascade cyclizations of 2-alkynyl-N-propargylanilines serve as a compelling example of this principle. In these reactions, the catalyst activates the C-C triple bond, initiating a sequence of events that can lead to the formation of diverse polycyclic indolines. nih.govbohrium.com

The process is believed to commence with the gold(I)-catalyzed cyclization to form an indole intermediate, followed by a 1,3-propargyl migration to generate an allene species. organic-chemistry.org This allene intermediate can then undergo further cyclization. The electronic and steric properties of the substituents play a crucial role in directing the regiochemical outcome of these cyclizations. For instance, the presence of different protecting groups on the aniline nitrogen can significantly impact the reaction pathway. While N-propargylanilines with an N-ethoxycarbonyl protecting group undergo a 6-endo cyclization to yield 1,2-dihydroquinolines, N-Boc protected analogues can lead to the formation of oxazolidinone derivatives.

A study on the gold-catalyzed cascade cyclization of various 2-alkynyl-N-propargylanilines demonstrated the formation of tetracyclic fused indolines in a single operation, involving the formation of four bonds and three rings. bohrium.com The regioselectivity is controlled by the interplay of the substituents on the alkyne and the nucleophilic tether.

| Entry | Substrate (R1, R2, Y-Z) | Catalyst System | Product | Yield (%) | Ref |

| 1 | H, H, NBoc-CH2 | IPrAuCl/AgSbF6 | Fused Indoline | 89 | nih.govresearchgate.net |

| 2 | H, H, C(CO2Me)2-CH2 | IPrAuCl/AgSbF6 | Fused Indoline | 94 | researchgate.net |

| 3 | Me, H, NBoc-CH2 | IPrAuCl/AgSbF6 | Fused Indoline | 83 | researchgate.net |

| 4 | H, Et, O-CH2 | IPrAuCl/AgSbF6 | Fused Indoline | 87 | researchgate.net |

| 5 | H, Ph, O-CH2 | IPrAuCl/AgSbF6 | Fused Indoline | 92 | researchgate.net |

Palladium-Catalyzed Reactions

Palladium catalysts are highly versatile in promoting a variety of transformations involving this compound and its analogues. These reactions include electrophilic cyclizations and serving as precursors in Sonogashira coupling sequences.

Palladium(II) catalysts can activate the alkyne moiety of N-(2-alkynyl)anilines, rendering it susceptible to intramolecular electrophilic attack by the aniline ring. This process typically leads to the formation of substituted quinolines. nih.gov The reaction is believed to proceed through the coordination of the Pd(II) species to the triple bond, which enhances its electrophilicity. Subsequent intramolecular nucleophilic attack from the aromatic ring generates a vinylpalladium intermediate. nih.gov Protonolysis of this intermediate furnishes the dihydroquinoline product, which can then be oxidized to the corresponding quinoline. nih.gov

The choice of reaction conditions and the nature of the substituents on the aniline and the alkyne can influence the efficiency of the cyclization. For instance, the electrophilic cyclization of N-(2-alkynyl)anilines can be promoted by various electrophiles such as iodine monochloride, iodine, and bromine, leading to 3-halo-substituted quinolines. beilstein-journals.org Palladium catalysis offers a complementary approach, particularly for accessing quinolines with a hydrogen at the 3-position. beilstein-journals.org

The Sonogashira coupling reaction is a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. In the context of this compound analogues, this reaction is often the first step in a one-pot, multi-component synthesis of substituted indoles.

Typically, a 2-haloaniline derivative, such as a 2-iodoaniline, undergoes a palladium- and copper-catalyzed Sonogashira coupling with a terminal alkyne. This step generates a 2-(alkynyl)aniline intermediate. Subsequent intramolecular cyclization, often catalyzed by the same palladium complex, leads to the formation of the indole ring. The presence of a nitro group on the aniline ring is well-tolerated in these sequences and provides a handle for further functionalization.

For example, the synthesis of 2-substituted nitroindoles can be achieved from commercially available 2-halo-nitroanilines and terminal alkynes via a Sonogashira cross-coupling followed by a 5-endo-dig cyclization. The reaction conditions, particularly the solvent, can be tuned to selectively produce either nitroindoles or, through in situ reduction, aminoindoles. This highlights the utility of 2-nitroaniline (B44862) derivatives as versatile precursors in the synthesis of complex heterocyclic scaffolds. The general applicability of this method allows for the rapid construction of libraries of functionalized indoles for various applications.

Other Metal-Mediated Transformations (Rh, Fe, Ir)

Beyond palladium and gold, other transition metals such as rhodium, iron, and iridium also catalyze unique and synthetically valuable transformations of this compound and its analogues.

Rhodium (Rh): Rhodium catalysts have been shown to be effective in the cycloisomerization of N-propargyl enamine derivatives, leading to the formation of six-membered azacycles. This transformation is proposed to proceed via an intramolecular nucleophilic attack of the enamine on a rhodium vinylidene intermediate. The reaction is sensitive to the choice of ligand and the presence of a base, indicating that proton migration is a key step in the catalytic cycle.

Iron (Fe): Iron catalysts, being more abundant and less toxic than many precious metals, are attractive for developing sustainable synthetic methodologies. Iron-catalyzed annulation reactions of 2-(2-alkynyl)phenoxy)-1-arylethanones have been reported to produce substituted naphthalen-1-ols. Furthermore, iron-catalyzed cascade reactions of alkynoic acids with functionalized amines provide access to complex nitrogen-containing polycycles. These reactions demonstrate the potential of iron catalysts to promote intricate cyclization cascades.

Iridium (Ir): Iridium complexes are known to catalyze a range of cycloaddition and cycloisomerization reactions. While specific examples involving this compound are less common, iridium-catalyzed intramolecular [4+2] cycloadditions of diene-tethered alkynyl halides have been investigated, yielding halogenated bicyclic products in good yields. This suggests the potential for iridium catalysts to be employed in the cyclization of appropriately designed aniline derivatives bearing both diene and alkyne functionalities.

Cyclization Reactions and the Synthesis of Complex Heterocyclic Systems

Synthesis of Nitrogen-Containing Heterocycles

The strategic placement of a nitro group and an N-propargyl substituent on an aniline (B41778) core makes 2-nitro-N-prop-2-ynylaniline a versatile precursor for a variety of intramolecular cyclization reactions. These reactions, often facilitated by metal catalysts or reductive conditions, allow for the construction of diverse and complex nitrogen-containing heterocyclic scaffolds. The transformations typically involve either the reduction of the nitro group to an amine, which then participates in cyclization, or direct involvement of the nitro group's oxygen atoms in ring formation with the proximate alkyne.

Quinoxaline (B1680401) Derivatives

Quinoxalines are a class of bicyclic heterocycles containing a benzene (B151609) ring fused to a pyrazine (B50134) ring. The synthesis of quinoxaline derivatives from this compound can be achieved through a one-pot reductive cyclization process. This method involves the reduction of the nitro group to an amino group, which, along with the existing secondary amine, forms an ortho-diamine intermediate. This intermediate then undergoes an intramolecular cyclization involving the propargyl group, followed by aromatization to yield the quinoxaline core.

Research has demonstrated that this transformation can be effectively catalyzed by main group metal chlorides. rsc.orgresearchgate.net For instance, the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) under acidic conditions at elevated temperatures facilitates the reduction and subsequent cyclization. The reaction proceeds via a 6-exo-dig cyclization pathway, leading to the formation of 2-methylquinoxaline (B147225) derivatives. researchgate.net The process is notable for its efficiency, combining multiple steps into a single synthetic operation. rsc.org

| Entry | Starting Material | Reagent | Conditions | Product | Yield (%) | Ref |

| 1 | 2-nitro-N-(prop-2-yn-1-yl)aniline | SnCl₂·2H₂O (5.5 equiv) | 3 M HCl, 90 °C, 20 h | 2-methylquinoxaline | 71 | rsc.orgresearchgate.net |

| 2 | 4,5-dimethyl-2-nitro-N-(prop-2-yn-1-yl)aniline | SnCl₂·2H₂O (5.5 equiv) | 3 M HCl, 90 °C, 2 h | 2,6,7-trimethylquinoxaline | 82 | rsc.orgresearchgate.net |

Quinoline (B57606) and Quinolin-8-amine Scaffolds

The synthesis of quinoline scaffolds from this compound and its analogs represents a significant synthetic strategy. One prominent pathway involves a reductive cyclization where the nitro group is converted to an amine, followed by an intramolecular reaction with the alkyne moiety. The regioselectivity of the cyclization (i.e., whether it proceeds via a 6-endo-dig or 6-exo-dig pathway) can be influenced by the choice of catalyst and the substitution pattern on the aromatic ring. researchgate.net

Specifically, the synthesis of quinolin-8-amines has been achieved using indium metal in the presence of hydrochloric acid. rsc.org This system also effects the initial reduction of the nitro group. The subsequent intramolecular hydroarylation proceeds via a 6-endo-dig cyclization, a pathway favored by certain substitution patterns on the aniline ring, leading directly to the quinolin-8-amine core. researchgate.net

For the construction of the more general quinoline framework, electrophilic cyclization of related N-(2-alkynyl)anilines provides a reliable route. nih.gov While this method typically starts from an aniline rather than a nitroaniline, a plausible two-step sequence for this compound would involve an initial nitro group reduction followed by an acid-catalyzed or metal-mediated 6-endo-dig cyclization to furnish the quinoline ring system. nih.govmdpi.com

Indole (B1671886) and Indole-Derived Polycyclic Systems

The conversion of 2-alkynylanilines to indoles is a powerful and well-established transformation in organic synthesis, often catalyzed by transition metals that activate the alkyne for nucleophilic attack by the aniline nitrogen. mdpi.com Gold catalysts, in particular, have proven highly effective for this 5-endo-dig cycloisomerization, proceeding under mild conditions with high efficiency and tolerance for various functional groups. organic-chemistry.orgresearchgate.net

A more complex and elegant transformation occurs with substrates like 2-alkynyl-N-propargylanilines, which are structurally analogous to this compound (after a presumed nitro reduction). Gold-catalyzed reactions of these substrates can initiate a cascade sequence. The process begins with the formation of the indole ring, which is followed by a rearrangement of the N-propargyl group to the C3 position of the indole. This intermediate can then undergo further intramolecular reactions to construct intricate, three-dimensional polycyclic indole systems, such as tetracyclic fused indolines, in a single operation. kyoto-u.ac.jpnih.gov This cascade involves the formation of multiple rings and chemical bonds, showcasing the synthetic utility of the propargyl group in designing complex molecular architectures. kyoto-u.ac.jp

| Substrate (R1) | Catalyst | Conditions | Product Type | Yield (%) | Ref |

| H | IPrAuCl/AgSbF6 | THF, 60 °C | Tetracyclic Fused Indoline (B122111) | 74 | kyoto-u.ac.jp |

| Me | JohnPhosAuSbF6·MeCN | THF, 60 °C | Tetracyclic Fused Indoline | 83 | kyoto-u.ac.jp |

Benzisoxazoles and Anthranils

Benzisoxazoles, particularly the 2,1-benzisoxazole isomers known as anthranils, can be synthesized from ortho-substituted nitroarenes. The reaction typically involves an intramolecular cyclization where an oxygen atom from the nitro group attacks a neighboring reactive site. In the case of 2-alkynylnitrobenzenes, such as this compound, this transformation can be catalyzed by gold complexes. acs.org

The gold-catalyzed cycloisomerization is proposed to proceed via the activation of the alkyne, followed by intramolecular attack from the nitro group. This leads to the formation of an intermediate, potentially an α-oxo gold carbene, which then collapses to form the anthranil (B1196931) ring system. acs.org This methodology provides a direct route to the benzisoxazole core from nitroalkyne precursors, leveraging the unique reactivity imparted by the combination of the nitro and alkyne functional groups. nih.govresearchgate.net

Spiroindolones and Indolo[3,2-c]quinolones

The synthesis of highly complex heterocyclic systems such as spiroindolones and indolo[3,2-c]quinolones can be envisioned using precursors derived from this compound.

Indolo[3,2-c]quinolines: An efficient strategy for constructing the indolo[3,2-c]quinoline scaffold involves the dimerization of 2-alkynylanilines. Rhodium(III)-catalyzed reactions of 2-alkynylanilines under specific aerobic or anaerobic conditions can lead to a selective, stepwise dimerization process that assembles the complete tetracyclic framework. researchgate.net A substrate like this compound would first require reduction of the nitro group to the corresponding 2-alkynylaniline, which could then undergo this dimerization to yield the complex indoloquinoline product.

Spiroindolones: The construction of a spiroindolone core often involves the reaction of an indole derivative with a suitable spiro-annulating agent, such as isatin (B1672199). N-propargyl indole has been shown to undergo copper-catalyzed bis-addition reactions with isatin to generate di(indolyl)indolin-2-ones, which are structurally related to spiro-compounds. nih.gov Therefore, a synthetic sequence could involve the initial formation of an indole from this compound (via reductive cyclization), followed by reaction with an appropriate electrophile to construct the spirocyclic junction.

Other Nitrogen-Fused Ring Systems

The unique structure of this compound and its derivatives allows for the synthesis of other, less common nitrogen-fused ring systems through elegant cascade reactions. One notable example is the gold-catalyzed cascade cyclization of 2-alkynyl-N-propargylanilines. kyoto-u.ac.jpnih.gov

In this process, the initial gold-catalyzed formation of the indole ring is followed by a nih.govnih.gov-sigmatropic rearrangement of the N-propargyl group to the C3-position, forming an allene (B1206475) intermediate. This highly reactive allene then undergoes a gold-catalyzed intramolecular hydroarylation and hydroamination in a single cascade, leading to the formation of complex tetracyclic fused indolines. This reaction is a powerful demonstration of how a relatively simple starting material can be used to rapidly build molecular complexity, creating multiple rings and stereocenters in one pot. kyoto-u.ac.jp

The transformation of this compound into heterocyclic compounds primarily involves the reductive cyclization of the nitro group and subsequent reaction with the propargyl moiety. A key application of this substrate is in the synthesis of quinoxaline derivatives. Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of biological activities and applications in materials science.

The synthesis of quinoxalines from this compound typically proceeds through a tandem reaction sequence. The first step is the reduction of the nitro group to an amino group, which generates a 1,2-diaminobenzene intermediate in situ. This is followed by an intramolecular cyclization involving the newly formed amino group and the propargyl chain.

One notable method involves the use of tin(II) chloride (SnCl₂) or indium(III) chloride (InCl₃) to mediate this transformation. In these reactions, the metal chloride acts as a reducing agent for the nitro group. The resulting diamine then undergoes a cyclization condensation to form the quinoxaline ring. The specific conditions of the reaction, such as the solvent and temperature, can be optimized to maximize the yield of the desired heterocyclic product.

For instance, the reaction of 2-nitro-N-(prop-2-yn-1-yl)aniline with tin(II) chloride in a suitable solvent leads to the formation of a substituted quinoxaline. The reaction mechanism involves the initial reduction of the nitro group to an amino group by SnCl₂. The resulting N-propargyl-1,2-phenylenediamine then undergoes an intramolecular cyclization. Tautomerization of the cyclized intermediate yields the aromatic quinoxaline ring system.

Regioselectivity and Stereoselectivity in Cyclization Processes

The regioselectivity of the cyclization of this compound and its derivatives is a critical aspect that determines the structure of the final heterocyclic product. In the formation of quinoxalines, the initial reduction of the nitro group to an amine is a prerequisite. The subsequent intramolecular cyclization of the resulting N-propargyl-1,2-phenylenediamine can theoretically proceed via two different pathways, leading to different regioisomers.

The regiochemical outcome is influenced by the nature of the substituents on the aromatic ring and the reaction conditions. For substituted this compound derivatives, the electronic and steric effects of the substituents can direct the cyclization to favor one regioisomer over the other. For example, in iron-catalyzed transfer hydrogenative condensation of substituted 2-nitroanilines with vicinal diols, mixtures of regioisomers are often observed. The ratio of these isomers is dependent on the position of the substituent on the aniline ring. researchgate.net

Currently, there is limited specific research available in the scientific literature that exclusively details the stereoselectivity of cyclization reactions involving this compound. The formation of the planar, aromatic quinoxaline ring from the achiral starting material does not inherently involve the creation of new stereocenters in the heterocyclic core itself.

However, if the propargyl group or the aniline backbone were to be substituted with chiral moieties, the potential for stereoselective cyclization would arise. In such cases, the stereochemistry of the starting material could influence the facial selectivity of the intramolecular attack, potentially leading to the formation of stereoisomeric products. Further research is required to explore the stereochemical aspects of these cyclization reactions with appropriately designed chiral substrates.

One-Pot Synthetic Strategies for Heterocycle Construction

The development of one-pot synthetic strategies for the construction of heterocycles from readily available starting materials is a significant goal in organic synthesis, as it offers advantages in terms of efficiency, cost-effectiveness, and reduced waste generation. Several one-pot methods have been developed for the synthesis of quinoxalines from 2-nitroanilines, which can be conceptually applied to this compound.

One such strategy is the iron-catalyzed transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. researchgate.netnih.govrsc.org In this process, the diol serves as a hydrogen source for the in situ reduction of the nitro group, and the resulting diamine condenses with the oxidized diol (a 1,2-dicarbonyl compound) to form the quinoxaline. researchgate.netnih.govrsc.org While this method does not directly utilize the propargyl group of this compound for the cyclization, it highlights a general one-pot strategy for quinoxaline synthesis from 2-nitroaniline (B44862) precursors.

Another approach involves the use of sodium dithionite (B78146) as a reducing agent in a one-pot reductive cyclization of o-nitroanilines with aldehydes under microwave conditions to afford 2-substituted benzimidazoles. researchgate.net This methodology could potentially be adapted for this compound, where the intramolecular cyclization would involve the propargyl group instead of an external aldehyde.

The following table summarizes various one-pot synthetic strategies for the synthesis of quinoxalines from 2-nitroaniline derivatives, which could be applicable to this compound.

| Catalyst/Reagent System | Reaction Type | Key Features |

| Ruthenium catalyst | Hydrogen transfer | One-pot synthesis from 2-nitroanilines and vicinal diols. rsc.org |

| Iron catalyst | Transfer hydrogenative condensation | Utilizes vicinal diols as hydrogen donors; no external redox agents needed. nih.govrsc.org |

| Tin(II) chloride (SnCl₂) | Reductive cyclization | Mild reducing agent for nitro groups. commonorganicchemistry.com |

| Sodium dithionite (Na₂S₂O₄) | Reductive cyclization | Can be used under microwave conditions for rapid synthesis. researchgate.net |

These one-pot strategies offer efficient and often more environmentally friendly routes to complex heterocyclic systems from 2-nitroaniline precursors like this compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

No dedicated studies employing Density Functional Theory (DFT) to analyze the electronic structure of 2-nitro-N-prop-2-ynylaniline have been identified. Such calculations would typically provide insights into the molecule's frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and charge distribution, which are crucial for understanding its reactivity and spectroscopic properties. While DFT has been applied to other nitroaniline derivatives to study aspects like hydrogen bonding and dimerization, this specific compound remains uncharacterized by this method in the public domain.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

There is no available research detailing the use of molecular dynamics (MD) simulations to investigate the conformational landscape and intermolecular interactions of this compound. MD simulations are instrumental in understanding how the molecule behaves over time, including the flexibility of its propargyl group and the nature of its interactions with solvents or other molecules.

Ab Initio Calculations for Energy of Intermolecular Interactions

Specific ab initio calculations to determine the energy of intermolecular interactions involving this compound have not been reported. These high-level computational methods are used to accurately quantify the strength of non-covalent interactions, such as hydrogen bonds and van der Waals forces, which govern the compound's physical properties and its behavior in condensed phases.

Mechanistic Predictions and Transition State Analysis

A computational analysis of reaction mechanisms involving this compound, including the identification of transition states, has not been published. This type of theoretical investigation is vital for predicting reaction pathways, understanding reaction kinetics, and designing new synthetic routes.

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-nitro-N-prop-2-ynylaniline and its derivatives. By analyzing the chemical shifts (δ), coupling constants (J), and integration of proton (¹H) and carbon-¹³ (¹³C) nuclei, the precise atomic connectivity and chemical environment within the molecule can be determined.

For a related compound, 4,5-dimethyl-2-nitro-N-(prop-2-yn-1-yl)aniline, the ¹H NMR spectrum (recorded at 700 MHz in CDCl₃) shows characteristic signals. rsc.org The methyl protons at the 4 and 5 positions of the aniline (B41778) ring appear as singlets at δ = 2.21 and 2.31 ppm, respectively. rsc.org The acetylenic proton of the propargyl group gives a triplet at δ = 2.29 ppm with a coupling constant of J = 2.3 Hz. rsc.org The methylene (B1212753) protons adjacent to the nitrogen atom are observed as a doublet of doublets at δ = 4.11 ppm (J = 2.3 Hz). rsc.org The aromatic protons appear as singlets at δ = 6.74 and 7.97 ppm, and a broad singlet for the NH proton is seen at δ = 8.02 ppm. rsc.org

The ¹³C NMR spectrum (recorded at 176 MHz in CDCl₃) for the same compound further confirms the structure. rsc.org The methyl carbons are found at δ = 18.6 and 20.8 ppm. The methylene carbon of the propargyl group is at δ = 32.6 ppm, while the acetylenic carbons are at δ = 72.0 (C≡CH) and 79.3 (C≡CH) ppm. rsc.org The aromatic carbons show signals at δ = 114.4, 125.6, 126.6, 130.8, 142.7, and 147.3 ppm. rsc.org

These detailed NMR data provide unambiguous evidence for the specific arrangement of atoms in N-propargyl aniline derivatives, highlighting the power of this technique in structural chemistry.

Table 1: ¹H and ¹³C NMR Data for 4,5-dimethyl-2-nitro-N-(prop-2-yn-1-yl)aniline rsc.org

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| CH₃ (pos. 4) | 2.21 (s, 3H) | 18.6 |

| CH₃ (pos. 5) | 2.31 (s, 3H) | 20.8 |

| C≡CH | 2.29 (t, J = 2.3 Hz, 1H) | 72.0 |

| N-CH₂ | 4.11 (dd, J = 2.3 Hz, 2H) | 32.6 |

| Ar-H | 6.74 (s, 1H) | 114.4 |

| Ar-H | 7.97 (s, 1H) | 125.6 |

| NH | 8.02 (br s, 1H) | - |

| C≡CH | - | 79.3 |

| Ar-C | - | 126.6 |

| Ar-C | - | 130.8 |

| Ar-C | - | 142.7 |

| Ar-C | - | 147.3 |

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the context of this compound and its analogues, IR spectroscopy provides clear evidence for the presence of key structural motifs.

For the related compound 4,5-dimethyl-2-nitro-N-(prop-2-yn-1-yl)aniline, the IR spectrum (film) displays several characteristic absorption bands. rsc.org A strong band at 3381 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amine. rsc.org The presence of the terminal alkyne is confirmed by a sharp absorption around 2360 cm⁻¹, corresponding to the C≡C triple bond stretch, and a peak at 659 cm⁻¹ which can be attributed to the ≡C-H bend. rsc.org The aromatic nature of the compound is evidenced by the C=C stretching vibrations within the ring, appearing at 1635 and 1507 cm⁻¹. rsc.org The nitro group (NO₂) exhibits characteristic asymmetric and symmetric stretching vibrations, which are observed at 1541 cm⁻¹ and likely in the region around 1350-1300 cm⁻¹, although not explicitly listed in the provided data. rsc.org A significant band at 1241 cm⁻¹ can be assigned to the C-N stretching vibration. rsc.org

The IR spectrum of another related molecule, 2-nitro-N-(pent-2-yn-1-yl)aniline, shows similar features, including the N-H stretch at 3395 cm⁻¹, and characteristic aromatic and nitro group absorptions. rsc.org The ability to identify these specific functional groups makes IR spectroscopy an invaluable technique for both confirming the structure of the final product and for monitoring the progress of its synthesis, for instance, by observing the appearance or disappearance of key vibrational bands.

Table 2: Key IR Absorption Bands for 4,5-dimethyl-2-nitro-N-(prop-2-yn-1-yl)aniline rsc.org

| Vibrational Mode | Frequency (cm⁻¹) |

| N-H Stretch | 3381 |

| C≡C Stretch | 2360 |

| C=C Stretch (Aromatic) | 1635, 1507 |

| NO₂ Asymmetric Stretch | 1541 |

| C-N Stretch | 1241 |

| ≡C-H Bend | 659 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Mechanistic Insights

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique that provides highly accurate mass measurements of molecules, allowing for the determination of their elemental composition. This precision is critical for confirming the identity of newly synthesized compounds like this compound and its derivatives, and can offer insights into reaction mechanisms.

In the characterization of 4,5-dimethyl-2-nitro-N-(prop-2-yn-1-yl)aniline, HRMS using electrospray ionization (ESI) was employed. rsc.org The calculated mass for the protonated molecule ([M+H]⁺), with the chemical formula C₁₁H₁₃N₂O₂⁺, is 205.0972. rsc.org The experimentally determined mass was also 205.0972, showing excellent agreement and confirming the elemental composition of the compound. rsc.org

Similarly, for 2-nitro-N-(pent-2-yn-1-yl)aniline (C₁₁H₁₂N₂O₂), the calculated m/z for the [M+H]⁺ ion was 205.0972, and the found value was 205.0973. rsc.org Another derivative, N-(4-methoxy-2-nitrophenyl)-N-(prop-2-yn-1-yl)acetamide (C₁₂H₁₂N₂O₄), had a calculated [M+H]⁺ of 249.0870 and a found value of 249.0873. rsc.org

Beyond simple mass confirmation, mass spectrometry can be used to distinguish between isomers. A study on nitroaniline isomers (2-, 3-, and 4-nitroaniline) using selective reagent ion mass spectrometry (SRI-MS) demonstrated that different ionization techniques and collision energies can lead to unique fragmentation patterns, allowing for their differentiation. nih.gov For instance, with H₃O⁺ as the reagent ion, the protonated parent molecule at m/z 139.05 is the most abundant product for all isomers over a wide range of electric fields. nih.gov However, at higher fields, dissociative proton transfer is observed, and the resulting fragment ions and their intensities can distinguish the isomers. nih.gov This highlights the potential of advanced mass spectrometry techniques to provide detailed structural information beyond just the molecular weight.

Table 3: HRMS Data for N-propargyl Aniline Derivatives rsc.org

| Compound | Formula | Calculated m/z ([M+H]⁺) | Found m/z ([M+H]⁺) |

| 4,5-dimethyl-2-nitro-N-(prop-2-yn-1-yl)aniline | C₁₁H₁₂N₂O₂ | 205.0972 | 205.0972 |

| 2-nitro-N-(pent-2-yn-1-yl)aniline | C₁₁H₁₂N₂O₂ | 205.0972 | 205.0973 |

| N-(4-methoxy-2-nitrophenyl)-N-(prop-2-yn-1-yl)acetamide | C₁₂H₁₂N₂O₄ | 249.0870 | 249.0873 |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. anton-paar.com This method provides definitive information about bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state. Furthermore, it elucidates the nature of intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of molecules in the crystal lattice.

This observation is significant because it demonstrates the capability of the terminal alkyne C-H group to act as a hydrogen bond donor, even if weakly. In the case of this compound, one could anticipate potential intermolecular interactions involving the alkyne C-H, the amine N-H, and the oxygen atoms of the nitro group. The precise nature of these interactions, which would dictate the crystal packing, can only be definitively determined through single-crystal X-ray diffraction analysis. Such an analysis would provide key data including unit cell dimensions, space group, and the exact atomic coordinates within the unit cell, offering a complete picture of the solid-state molecular architecture. anton-paar.com

Table 4: General Information Provided by X-ray Crystallography

| Parameter | Description |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ), defining the basic repeating unit of the crystal. anton-paar.com |

| Space Group | Describes the symmetry elements present in the crystal structure, dictating how the atoms are arranged and repeated. anton-paar.com |

| Atomic Coordinates | The precise x, y, and z coordinates of each atom within the unit cell, which allows for the calculation of bond lengths, bond angles, and torsion angles. |

| Intermolecular Interactions | Provides distances and angles for non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking, which are crucial for understanding the crystal packing and solid-state properties. |

Intermolecular Interactions and Supramolecular Chemistry

Investigation of CH/π Hydrogen Bonding in Crystalline Structures

Without crystallographic data, it is not possible to identify and characterize specific CH/π interactions, including the distances and angles between the acetylenic C-H donor and the π-system of the nitro-substituted benzene (B151609) ring.

Analysis of Other Weak Non-Covalent Interactions (e.g., NH/O Hydrogen Bonds, π-Stacking)

A detailed analysis of hydrogen bonds between the secondary amine (N-H) and the oxygen atoms of the nitro group, or potential π-π stacking interactions between adjacent aromatic rings, is contingent on the availability of a solved crystal structure.

Influence of Substituent Effects on Crystal Packing and Molecular Assembly

Further experimental research, specifically the synthesis of a single crystal of 2-nitro-N-prop-2-ynylaniline and its analysis via X-ray diffraction, is required to elucidate the specific details of its supramolecular architecture.

Future Directions and Emerging Research Opportunities

Development of Sustainable and Green Synthetic Protocols

The chemical industry is increasingly shifting towards sustainable and green manufacturing processes, and the synthesis of 2-nitro-N-prop-2-ynylaniline is no exception. Future research will likely prioritize the development of synthetic protocols that minimize environmental impact and enhance safety.

Key research thrusts in this area include:

Use of Greener Solvents: Exploration of benign solvents such as water, supercritical fluids, or bio-based solvents to replace traditional volatile organic compounds (VOCs).

Alternative Energy Sources: Investigation of microwave irradiation, ultrasound, and mechanochemistry to accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This can be achieved through the development of novel reaction pathways and the use of catalytic rather than stoichiometric reagents.

Renewable Feedstocks: Research into the synthesis of this compound precursors from renewable bio-based resources instead of petroleum-based starting materials.

Recent studies on the green synthesis of substituted anilines have demonstrated the feasibility of using adaptable pH-sensitive cyclization chemistry, which is inexpensive, simple, fast, and efficient at room temperature. iastate.edu Such approaches could be adapted for the synthesis of this compound. Moreover, methods that avoid the use of strong acids, which generate significant waste, are being developed. patsnap.comgoogle.com

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Nitroaniline Derivatives

| Feature | Traditional Synthesis | Green/Sustainable Synthesis |

| Solvents | Volatile Organic Compounds (e.g., chlorinated hydrocarbons) | Water, supercritical CO2, ionic liquids, bio-solvents |

| Reagents | Stoichiometric amounts of strong acids and hazardous reagents | Catalytic amounts of recyclable catalysts, milder reagents |

| Energy Input | Conventional heating (often for prolonged periods) | Microwave, ultrasound, mechanochemistry (reduced reaction times) |

| Waste Generation | High, including acidic and organic waste streams | Minimized, with a focus on high atom economy and recyclability |

| Safety | Risks associated with hazardous reagents and high-pressure reactions | Inherently safer processes, use of less toxic substances |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is a cornerstone of modern organic synthesis, and the development of novel catalytic systems will be crucial for improving the synthesis of this compound. The focus will be on enhancing selectivity, increasing efficiency, and enabling the use of milder reaction conditions.

Future research in this area will likely involve:

Heterogeneous Catalysts: The design of robust and recyclable solid-supported catalysts, such as metal nanoparticles on various supports (e.g., silica, alumina, carbon). mdpi.com These catalysts offer advantages in terms of easy separation from the reaction mixture and potential for continuous flow processes. For instance, palladium on carbon (Pd/C) has been effectively used in the synthesis of substituted anilines. acs.orgbohrium.com

Homogeneous Catalysis: The development of highly active and selective homogeneous catalysts, including those based on palladium, platinum, and nickel, for C-N bond formation and other key transformations. acs.org Research into palladium hydrides in the presence of N-heterocyclic carbene ligands has shown promise in molecular activation reactions. researchgate.net

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis of this compound, offering high chemo-, regio-, and stereoselectivity under mild conditions.

Photocatalysis: The application of visible-light photocatalysis to drive synthetic transformations, providing a green and sustainable alternative to traditional thermal methods.

Recent advancements have seen the use of imidazolium-based catalysts for tunable regioselectivity in the allylation of anilines, a reaction type that could be explored for the functionalization of this compound. scispace.com Furthermore, phyto-mediated synthesis of nanocatalysts is an emerging area that combines green chemistry with efficient catalysis. mdpi.com

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly efficient and atom-economical. semanticscholar.org Incorporating this compound into MCRs would open up new avenues for the rapid synthesis of diverse and complex molecular scaffolds.

Emerging research opportunities in this domain include:

Synthesis of Heterocycles: Propargylamines, such as this compound, are valuable precursors for the synthesis of a wide range of nitrogen-containing heterocycles like pyrroles, quinolines, and oxazolidinones. researchgate.net Future work will likely focus on developing novel MCRs that utilize the unique reactivity of the alkyne and aniline (B41778) functionalities in this compound.

Domino Reactions: Designing sequential transformations where the product of an initial MCR undergoes further intramolecular reactions to generate highly complex polycyclic structures.

Combinatorial Chemistry: Utilizing MCRs involving this compound for the rapid generation of libraries of compounds for high-throughput screening in drug discovery and materials science.

The A³ coupling reaction (aldehyde-alkyne-amine) is a well-established MCR for the synthesis of propargylamines and could be a key strategy for the synthesis and subsequent functionalization of this compound derivatives. researchgate.net Recent studies have also demonstrated the synthesis of meta-substituted anilines via three-component reactions, which could be adapted for the synthesis of derivatives of this compound. rsc.orgbeilstein-journals.org

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. beilstein-journals.org The integration of flow chemistry with automated synthesis platforms represents a powerful approach for the efficient and on-demand production of this compound and its derivatives.

Future research directions in this area are:

Continuous-Flow Nitration: The nitration of aromatic compounds is often highly exothermic and can be hazardous in batch reactors. nih.gov Continuous-flow microreactors offer precise control over reaction parameters, leading to safer and more selective nitration processes. beilstein-journals.orgvapourtec.com

Flow-Based Reduction: The reduction of the nitro group in this compound to an amine is another key transformation that can be significantly improved using flow chemistry. nih.gov Metal-free reduction methods using reagents like trichlorosilane (B8805176) have been successfully implemented in continuous-flow systems. nih.gov

Automated Multi-Step Synthesis: The development of fully automated flow systems that can perform multiple synthetic steps sequentially, including purification, will enable the rapid and efficient production of complex molecules derived from this compound.

Process Analytical Technology (PAT): The integration of real-time monitoring and control technologies into flow systems to ensure consistent product quality and optimize reaction conditions.

The synthesis of nitro-containing compounds through multistep continuous flow with heterogeneous catalysts has been demonstrated, showcasing the potential for creating complex molecules in a continuous and efficient manner. acs.org

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, reaction mechanisms, and synthetic outcomes. Advanced computational modeling will play a crucial role in accelerating the discovery and development of new applications for this compound.

Key areas for future computational research include:

Reaction Prediction: Using quantum mechanical calculations, such as Density Functional Theory (DFT), to predict the feasibility and selectivity of new reactions involving this compound.

Catalyst Design: Employing computational methods to design novel catalysts with enhanced activity and selectivity for the synthesis and functionalization of this compound.

Pharmacokinetic Profile Prediction: In silico studies to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of derivatives of this compound, which is crucial for the early stages of drug discovery. nih.gov

Materials Science Applications: Predicting the electronic and optical properties of polymers and other materials derived from this compound to guide the design of new functional materials.

Computational studies on anilines have been used to investigate their electro-optical properties, demonstrating the power of these methods to predict key characteristics. researchgate.net Such approaches can be extended to this compound to guide experimental efforts.

常见问题

Basic: What are the optimal conditions for synthesizing 2-nitro-N-prop-2-ynylaniline, and how can purity be validated?

Methodological Answer:

The synthesis of this compound typically follows a propargylation reaction of 2-nitroaniline using propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) . Key parameters to optimize include reaction time (12–24 hours), solvent choice (polar aprotic solvents enhance reactivity), and catalyst loading (5–10 mol% InCl₃ or SnCl₄ may improve yields in cyclization steps). For purity validation:

- HRMS (High-Resolution Mass Spectrometry): Confirm molecular ion peaks (e.g., m/z 177.0659 [M+H]⁺ observed vs. calculated) .

- Chromatography: Use TLC or HPLC with UV detection (λ ~300 nm for nitroaromatic absorption).

- Melting Point: Compare with literature values (if available) to assess crystallinity and impurities.

Advanced: How can reaction intermediates or competing pathways during this compound-based cyclizations be characterized?

Methodological Answer:

Propargyl aniline derivatives like this compound often undergo cyclization to form quinoxalines or indoles. To identify intermediates:

- In-situ NMR Monitoring: Track reaction progress using deuterated solvents (e.g., DMSO-d₆) to observe alkyne proton shifts (δ 2.5–3.5 ppm) and nitro group stability .

- Isolation via Flash Chromatography: Separate intermediates under inert conditions (N₂ atmosphere) to prevent oxidation.

- Kinetic Studies: Vary reaction temperatures (25–100°C) and measure rate constants to distinguish between concerted vs. stepwise mechanisms.

Basic: What spectroscopic techniques are most reliable for distinguishing this compound from its structural analogs?

Methodological Answer:

- FT-IR: Identify N–H stretching (~3400 cm⁻¹) and nitro group vibrations (asymmetric NO₂ stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹).

- ¹H NMR: Key signals include the propargyl CH₂ (δ 4.2–4.5 ppm) and aromatic protons (δ 7.5–8.5 ppm). The absence of NH₂ protons (δ ~5 ppm in 2-nitroaniline) confirms propargylation .

- ¹³C NMR: The alkyne carbons (δ 70–85 ppm) and nitro-substituted aromatic carbons (δ 120–140 ppm) provide structural confirmation.

Advanced: How should researchers address contradictions in thermal stability data for this compound under varying catalytic conditions?

Methodological Answer:

Contradictions in thermal stability (e.g., decomposition temperatures reported as 150°C vs. 180°C) may arise from:

- Catalyst Residues: Trace metal catalysts (e.g., InCl₃) can lower decomposition thresholds. Purify samples via recrystallization or column chromatography before analysis.

- DSC/TGA Cross-Validation: Use differential scanning calorimetry (DSC) to detect exothermic events and thermogravimetric analysis (TGA) to quantify mass loss.

- Atmospheric Control: Conduct experiments under inert gas (N₂/Ar) to isolate oxidative vs. pyrolytic degradation pathways .

Basic: What precautions are critical when handling this compound in aerobic vs. anaerobic reaction setups?

Methodological Answer:

- Aerobic Conditions: Nitro groups are oxidatively stable, but propargyl moieties may undergo undesired oxidation to ketones. Use radical scavengers (e.g., BHT) to suppress side reactions.

- Anaerobic Conditions: Ensure rigorous degassing of solvents (via freeze-pump-thaw cycles) to prevent alkyne dimerization or nitro group reduction.

- Safety: Nitroaromatics are potential irritants. Use fume hoods, gloves, and explosion-proof equipment due to shock sensitivity .

Advanced: How can computational modeling predict regioselectivity in this compound-derived cycloadditions?

Methodological Answer:

- DFT Calculations: Optimize transition-state geometries (e.g., B3LYP/6-31G*) to compare activation energies for [3+2] vs. [4+2] cycloadditions.

- NBO Analysis: Evaluate electronic effects of the nitro group on alkyne electron density to predict nucleophilic/electrophilic sites.

- Solvent Modeling: Include solvation models (e.g., PCM for DMF) to assess polarity-driven regioselectivity.

Basic: What are the best practices for reporting synthetic yields and reproducibility in publications?

Methodological Answer:

- Triplicate Trials: Report yields as mean ± standard deviation from three independent syntheses.

- Detailed Protocols: Include solvent volumes, stirring rates, and purification methods (e.g., “column chromatography: hexane/EtOAc 4:1”).

- Literature Comparison: Note deviations from cited procedures (e.g., “modified from Kommi et al., 2013, by substituting SnCl₄ for InCl₃”) .

Advanced: How can isotopic labeling (e.g., ¹⁵N, ²H) elucidate mechanistic pathways in this compound transformations?

Methodological Answer:

- ¹⁵N-Labeling: Synthesize this compound with ¹⁵N at the aniline nitrogen to track nitrene intermediates via MS/MS fragmentation.

- Deuterium Exchange: Monitor D/H exchange at propargyl positions (e.g., using D₂O) to identify acid/base-catalyzed steps.

- Kinetic Isotope Effects (KIE): Compare reaction rates of labeled vs. unlabeled compounds to distinguish rate-determining steps .

Table 1: Key Analytical Data for this compound

| Technique | Observed Data | Reference Value | Significance |

|---|---|---|---|

| HRMS (ESI) | m/z 177.0657 [M+H]⁺ | 177.0659 [M+H]⁺ | Confirms molecular formula |

| ¹H NMR (DMSO-d₆) | δ 8.2 (d, 1H, ArH) | δ 8.1–8.3 (literature) | Validates aromatic substitution |

| FT-IR | 1522 cm⁻¹ (NO₂ asym) | 1515–1530 cm⁻¹ | Confirms nitro group integrity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。